Enzyme Inhibition: Thymidine Phosphorylase IC50 Comparison with Structurally Related Oxadiazole Derivatives
5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol exhibits measurable inhibitory activity against Escherichia coli thymidine phosphorylase with an IC50 value of 74,300 nM (7.43 × 10⁴ nM) at pH 7.4 in potassium phosphate buffer [1]. This enzyme inhibition profile contrasts with the cytotoxicity-focused activities observed for other oxadiazole-2-thiol derivatives. For context, in a structurally distinct class of 1,3,4-oxadiazole-2-thiols incorporating fatty acid moieties, the most potent compound (E)-5-(heptadec-8-enyl)-1,3,4-oxadiazole-2-thiol (4f) demonstrated IC50 values of 2.82 μg/mL against MCF-7 breast cancer cells and 3.87 μg/mL against HepG2 liver cancer cells [2]. While direct cross-study comparison is limited by differing assay endpoints (enzyme inhibition vs. cellular cytotoxicity) and compound structures, the thymidine phosphorylase inhibition data establish a specific, quantifiable molecular interaction for 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol that is not documented for the unsubstituted 5-phenyl analog or para-substituted variants.
| Evidence Dimension | Enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 74,300 nM (74.3 μM) against E. coli thymidine phosphorylase |
| Comparator Or Baseline | Reference compound (fatty acid oxadiazole-2-thiol 4f): IC50 = 2.82 μg/mL against MCF-7 cells (different assay type and target) |
| Quantified Difference | Cross-target comparison only; data illustrate distinct activity profile of target compound |
| Conditions | Potassium phosphate buffer, pH 7.4; total reaction mixture 200 μL containing 145 μL buffer and 30 μL enzyme |
Why This Matters
This IC50 value provides a baseline potency metric for thymidine phosphorylase inhibition that can inform medicinal chemistry optimization campaigns, distinguishing this scaffold from other 5-substituted oxadiazole-2-thiols whose primary reported activities are antimicrobial or cytotoxic.
- [1] BindingDB. BDBM152486: 5-(2'-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione (3). Affinity Data IC50: 7.43E+4 nM (thymidine phosphorylase, Escherichia coli). View Source
- [2] Mohamed, F.S.E. et al. (2014). Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole-2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. Letters in Drug Design & Discovery, 11(3), 304-315. View Source
